5'-Bromo-4-methyl-[2,2']bipyridinyl
Overview
Description
5’-Bromo-4-methyl-[2,2’]bipyridinyl is a chemical compound with the molecular formula C11H9BrN2 . It is used for various research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of 5’-Bromo-4-methyl-[2,2’]bipyridinyl is characterized by the presence of a bromine atom and a methyl group attached to a bipyridinyl backbone .Scientific Research Applications
Coordination Chemistry
5’-Bromo-4-methyl-2,2’-bipyridine: is a significant ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it a valuable component in synthesizing metal-organic frameworks (MOFs) and coordination polymers . These structures are crucial for catalysis, gas storage, and separation processes due to their porous nature and customizable properties.
Medicinal Chemistry
In medicinal chemistry, 5’-Bromo-4-methyl-2,2’-bipyridine serves as a precursor for biologically active molecules . Its structural motif is found in compounds that exhibit pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties. The bromine atom in the compound can be used for further functionalization, leading to a wide range of therapeutic agents.
Materials Science
This compound is instrumental in materials science, particularly in the development of electronic materials . It is used in the synthesis of organic semiconductors, which are essential for creating organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties of the bipyridine core can be fine-tuned by substituents like the methyl and bromo groups, which influence the charge transport characteristics.
Environmental Science
5’-Bromo-4-methyl-2,2’-bipyridine: has applications in environmental science as a building block for sensors and detectors . These sensors can detect metal ions and organic pollutants in water and soil, aiding in environmental monitoring and remediation efforts. The compound’s ability to form complexes with metals is particularly useful in designing selective and sensitive detection systems.
Analytical Chemistry
In analytical chemistry, 5’-Bromo-4-methyl-2,2’-bipyridine is utilized as a reagent for the determination of metal ions . It can form colored complexes with certain metals, which can be quantified using spectrophotometric methods. This property is beneficial for trace metal analysis in various samples, including biological fluids and industrial effluents.
Biochemistry
The compound finds use in biochemistry for studying protein-ligand interactions . The bipyridine moiety can bind to specific sites on proteins, allowing researchers to investigate the binding kinetics and affinities. This information is crucial for understanding biological processes and designing drugs that can modulate protein functions.
Safety and Hazards
properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-5-13-11(6-8)10-3-2-9(12)7-14-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUUSJLVYHNFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300874 | |
Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187164-02-8 | |
Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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